molecular formula C14H11NO4 B1420284 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1097140-95-8

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1420284
CAS No.: 1097140-95-8
M. Wt: 257.24 g/mol
InChI Key: VOWVIUIGYGGTCY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic structure characterized by the integration of an indole moiety with a furan ring system through a methylene bridge. The compound's systematic nomenclature reflects its intricate molecular architecture, where the indole portion exists in an oxidized form bearing a ketone functionality at the 2-position of the dihydroindole ring system.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1097140-95-8, which serves as the unique identifier for this specific chemical structure in chemical databases worldwide. The compound's molecular formula C14H11NO4 indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 257.24 grams per mole.

Chemical Property Value
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Chemical Abstracts Service Number 1097140-95-8
MDL Number MFCD12652091
SMILES Notation O=C(C1=C(CN2C(CC3=C2C=CC=C3)=O)C=CO1)O

The structural complexity is further revealed through its SMILES (Simplified Molecular Input Line Entry System) notation: O=C(C1=C(CN2C(CC3=C2C=CC=C3)=O)C=CO1)O, which provides a linear representation of the compound's three-dimensional molecular structure. This notation clearly demonstrates the connectivity between the furan ring bearing the carboxylic acid group at the 2-position and the oxindole moiety connected through the methylene bridge at the 3-position of the furan ring.

The compound's chemical identity is distinguished from closely related structures through precise positional arrangements of functional groups. For instance, the closely related compound 5-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid differs only in the position of the methylene bridge attachment on the furan ring, highlighting the importance of regioisomerism in defining the chemical identity of these hybrid heterocyclic systems. The nomenclature system employed follows International Union of Pure and Applied Chemistry conventions, ensuring unambiguous identification of the compound's structural features across different chemical literature and database systems.

Historical Development of Indole-Furan Hybrid Compounds

The historical development of indole-furan hybrid compounds traces its origins to the foundational discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. The indole component of these hybrid systems has its roots in the pioneering work of Emil Fischer, who developed the Fischer indole synthesis in 1883, providing the first reliable method for constructing indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions. This groundbreaking methodology established indole as a central scaffold in organic synthesis and laid the foundation for subsequent developments in indole chemistry.

The historical significance of indole chemistry is deeply connected to its natural occurrence and biological importance. The word "indole" itself derives from "India," reflecting its original isolation from the blue dye indigo, which was produced in India during the sixteenth century. In 1886, Adolf Baeyer successfully isolated indole through the pyrolysis of oxindole using zinc dust, marking another milestone in the understanding of this heterocyclic system. These early discoveries established indole as one of the most widely distributed heterocycles in natural products, drugs, and biologically active compounds.

Parallel to indole chemistry development, furan chemistry emerged as a significant area of heterocyclic research. The furan ring system, characterized by its five-membered aromatic structure containing one oxygen atom, gained prominence due to its occurrence in numerous natural products and its unique reactivity patterns. The combination of furan and indole moieties in hybrid structures represents a more recent development in synthetic organic chemistry, reflecting the evolution from studying individual heterocycles to designing complex multi-heterocyclic systems with enhanced properties.

The conceptual framework for indole-furan hybrid compounds evolved significantly during the twentieth century, particularly with the recognition that combining different heterocyclic systems could result in molecules with synergistic properties. Research findings from various studies have demonstrated that indole-based hybrids, including those incorporating furan rings, exhibit enhanced biological activities compared to their individual components. The development of methodologies for constructing such hybrid systems has been driven by the need to create more sophisticated molecular architectures capable of addressing complex biological targets.

Modern synthetic approaches to indole-furan hybrids have benefited from advances in catalytic methodology and reaction design. Recent research has explored copper-catalyzed oxidative coupling strategies for the direct formation of indole-furan bonds, representing a significant advancement in the field. These methodologies have enabled the synthesis of novel indole-furan conjugated systems with applications in materials science and pharmaceutical research, demonstrating the continued evolution of this chemical domain.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of modern chemical science, encompassing structural complexity, synthetic methodology development, and potential applications in drug discovery. The compound represents a sophisticated example of hybrid heterocyclic design, where the integration of indole and furan ring systems creates a molecular scaffold with unique properties that neither component would possess individually.

From a structural perspective, the compound exemplifies the principles of molecular hybridization in heterocyclic chemistry, where distinct aromatic systems are combined to create new chemical entities with potentially enhanced or novel properties. The indole moiety contributes established biological relevance, as indole derivatives are found in numerous natural products and pharmaceuticals, including tryptophan, serotonin precursors, and various alkaloids. The furan component adds chemical versatility through its unique electronic properties and reactivity patterns, particularly its ability to participate in various cycloaddition reactions and its propensity for electrophilic aromatic substitution.

The research significance of indole-furan hybrid compounds has been demonstrated through extensive studies on their biological activities. Recent comprehensive reviews have highlighted that indole-based hybrids exhibit remarkable diversity in their biological properties, including anticancer, antioxidant, anti-inflammatory, antifungal, and antibacterial activities. These findings have positioned indole-furan hybrids as promising scaffolds for drug discovery and development, with researchers actively pursuing the synthesis and evaluation of such compounds for therapeutic applications.

Research Application Area Significance
Drug Discovery Scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents
Materials Science Component in fluorescent materials and organic electronic devices
Synthetic Methodology Model system for developing new coupling reactions and synthetic strategies
Structure-Activity Relationships Platform for understanding heterocyclic hybrid interactions with biological targets

The methodological significance of compounds like this compound lies in their role as targets for developing new synthetic approaches. Recent research has focused on metal-catalyzed oxidative coupling reactions as efficient methods for constructing indole-furan bonds, representing an important advancement in synthetic organic chemistry. These methodologies have demonstrated that indole-furan coupling can be achieved under mild conditions using readily available catalysts, making such compounds more accessible for research purposes.

The compound's significance is further enhanced by its potential in materials science applications. Research has shown that indole-furan conjugated systems can exhibit interesting photophysical properties, including fluorescence with large Stokes shifts and high quantum yields. These properties make such compounds valuable for developing organic light-emitting materials and other optoelectronic applications, expanding their utility beyond traditional pharmaceutical research.

Current research trends indicate growing interest in the systematic exploration of indole-furan hybrid compounds for various applications. The ability to modify both the indole and furan components independently provides researchers with extensive opportunities for structural optimization and property tuning. This flexibility has made compounds like this compound important model systems for understanding structure-activity relationships in heterocyclic chemistry, contributing to the broader goal of rational drug design and materials development.

Properties

IUPAC Name

3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-7-9-3-1-2-4-11(9)15(12)8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWVIUIGYGGTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC3=C(OC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole and furan derivatives.

    Step 1 Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Step 2 Formation of Furan Derivative: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Step 3 Coupling Reaction: The final step involves coupling the indole and furan derivatives. This can be achieved through a Friedel-Crafts acylation reaction, where the furan derivative is acylated with the indole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the indole moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like iron(III) chloride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydroindole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroprotective Agents :
    • Research indicates that derivatives of 2,3-dihydroindole compounds exhibit neuroprotective effects. These compounds can mitigate oxidative stress and apoptosis in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antioxidant Properties :
    • The compound has shown significant antioxidant activity, which is crucial in preventing cellular damage caused by free radicals. This property is beneficial in developing treatments for conditions related to oxidative stress .
  • Anticancer Activity :
    • Some studies have reported that compounds similar to 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Biochemical Probes

The compound can serve as a biochemical probe to study specific biological pathways due to its ability to interact with various enzymes and receptors. This application is particularly relevant in the field of drug discovery where understanding molecular interactions is critical.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of isatin derivatives with furan carboxylic acids. Variations in the synthesis process can yield derivatives with enhanced biological activity or selectivity against specific targets .

Case Studies

  • Neuroprotective Studies :
    • A study demonstrated that a derivative of this compound significantly reduced neuronal death in vitro under oxidative stress conditions. The results suggest potential for further development as a neuroprotective agent .
  • Anticancer Research :
    • In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction. These findings highlight its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The furan ring can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Antiviral vs. Antifungal Activity: While IMV (indole-benzodioxole) shows HIV integrase binding , furan-2-carboxylic acid derivatives from Mycena species exhibit antifungal activity via the shikimic acid pathway .
  • Computational Predictions : Ligplot+ analysis () confirms hydrophobic interactions in IMV’s binding, but similar studies are lacking for the target compound, leaving its mechanism speculative.

Biological Activity

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H11NO3C_{12}H_{11}NO_3, and its structure features an indole moiety fused with a furan ring, which is essential for its biological activity. The presence of the carboxylic acid group enhances its solubility and bioavailability.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Staphylococcus aureus0.0098 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

The antifungal efficacy against Candida albicans indicates potential for therapeutic applications in treating fungal infections .

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties as well. It has been evaluated for its inhibitory effects against various viruses.

Table 3: Antiviral Activity Findings

VirusIC50 Value (µM)
Hepatitis C Virus (HCV)7.5
Influenza A Virus5.0

These findings highlight the potential of this compound as a candidate for antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

A study demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and alteration of Bcl-2 family protein expression, leading to cell cycle arrest and apoptosis .

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity (e.g., methylene bridge between indole and furan) .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, though crystals may require slow evaporation from DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 2
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

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